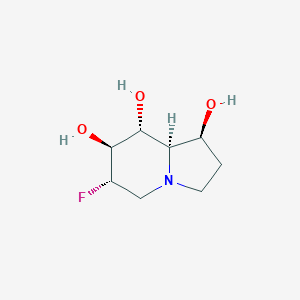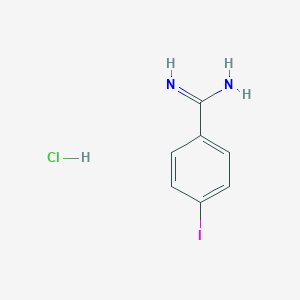
Amorfrutin B
Overview
Description
Amorfrutin B is a naturally occurring compound isolated from the fruits, stems, and leaves of the plant Amorpha fruticosa. It belongs to the class of resorcylates and is characterized by a geranyl bibenzyl scaffold. This compound has gained significant attention due to its potent biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties .
Mechanism of Action
Target of Action
Amorfrutin B is a selective modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ plays a pivotal role in glucose and lipid homeostasis , and it’s also involved in the regulation of inflammation and mitochondrial status .
Mode of Action
This compound interacts with PPARγ in a selective manner, modulating its activity at low nanomolar concentrations . This interaction leads to the stimulation of PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .
Biochemical Pathways
This compound affects several biochemical pathways related to inflammation, mitochondrial function, and cell proliferation. It counteracts inflammation by downregulating IL1B/IL-1β and TNFA, while upregulating IL10/IL-10 . It also influences mitochondrial status by reversing hypoxia/ischemia-evoked effects on mitochondria-related parameters, such as mitochondrial membrane potential and BCL2/BCL2 expression . Furthermore, it controls the proliferation potential of microglia .
Pharmacokinetics
It’s known that in insulin-resistant mice, this compound considerably improved insulin sensitivity, glucose tolerance, and blood lipid variables after several days of treatment . This suggests that this compound has good bioavailability and can effectively reach its target tissues.
Result of Action
This compound has been identified as an effective neuroprotective compound that protects brain neurons from hypoxic and ischemic damage . It prevents hypoxia/ischemia-induced neuronal apoptosis and inhibits autophagy . It also compromises hypoxia/ischemia-induced activation of human microglia in a PPARγ-dependent manner . These actions result in increased neuronal viability and reduced neurodegeneration .
Action Environment
This compound’s action is influenced by hypoxic/ischemic conditions. It has been shown to be effective in cellular models of stroke and perinatal asphyxia . Its neuroprotective effects have been demonstrated in human microglia subjected to hypoxia/ischemia , and in mouse brain neurons under similar conditions .
Biochemical Analysis
Biochemical Properties
Amorfrutin B interacts with the PPARγ receptor . It has been shown to stimulate PPARγ signaling, as evidenced by increased mRNA and/or protein levels of PPARγ and PGC1α .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it counteracts inflammation, influences mitochondrial status, and controls proliferation potential in a PPARγ-dependent manner . It also compromises hypoxia/ischemia-induced activation of human microglia .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits apoptosis and autophagy processes through gene methylation- and miRNA-dependent regulation . It also decreases the expression of all studied apoptosis-related factors during hypoxia and ischemia, except for the expression of anti-apoptotic BCL2, which was increased .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a 6-hour delayed post-treatment with this compound prevented hypoxia/ischemia-induced neuronal apoptosis .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Amorfrutin B involves a biomimetic approach starting from 2,2,6-trimethyl-4H-1,3-dioxin-4-one. The key step in the synthesis is a highly regioselective palladium-catalyzed geranyl migration-decarboxylation-cycloaromatization cascade . This method efficiently constructs the geranyl bibenzyl scaffold, which is a common motif in many natural products.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the plant Amorpha fruticosa. The process includes solvent extraction, chromatographic separation, and crystallization to obtain pure this compound. Advances in synthetic biology and metabolic engineering may offer alternative production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Amorfrutin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Amorfrutin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying resorcylate chemistry and developing new synthetic methodologies.
Medicine: It has shown promise as a neuroprotective agent in models of stroke and perinatal asphyxia
Industry: this compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Amorfrutin A: Another member of the amorfrutin family with similar biological activities.
Thiazolidinediones: Synthetic PPARγ agonists used in the treatment of diabetes, such as rosiglitazone.
Comparison: Amorfrutin B is unique due to its natural origin and selective modulation of PPARγ, which may offer a safer pharmacological profile compared to synthetic thiazolidinediones . Unlike thiazolidinediones, this compound does not induce weight gain and has liver-protecting properties .
Properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-(2-phenylethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4/c1-18(2)9-8-10-19(3)13-16-22-23(30-4)17-21(24(25(22)27)26(28)29)15-14-20-11-6-5-7-12-20/h5-7,9,11-13,17,27H,8,10,14-16H2,1-4H3,(H,28,29)/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNIJLWIVUCTHW-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)





